molecular formula C12H11N3O B2486249 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 877798-45-3

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B2486249
CAS No.: 877798-45-3
M. Wt: 213.24
InChI Key: CSXJTYQXFXQBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic polycyclic heterocyclic compound of significant interest in medicinal and organic chemistry research. This structure belongs to the pyrimidobenzimidazole class, which is characterized by a planar, conjugated framework that mimics the structures of purines and other natural nucleotides . This structural similarity makes derivatives of this core scaffold promising candidates for investigation in biochemical interactions, particularly in the development of novel pharmacologically active compounds . Research into analogous pyrimido[1,2-a]benzimidazole systems has indicated potential for a broad spectrum of biological activities, which is a common trait for benzimidazole-containing molecules . These activities are thought to stem from the compound's ability to interact with various enzymes and receptors. The planar structure of such fused heteroaromatic systems also suggests potential for intercalation-based mechanisms in biochemical studies . As a building block, this compound offers researchers a versatile template for further chemical modification and diversification. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,3-dimethyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-8(2)13-12-14-9-5-3-4-6-10(9)15(12)11(7)16/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXJTYQXFXQBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with 2-Aminobenzimidazole

The foundational method for constructing the pyrimido[1,2-a]benzimidazole scaffold involves cyclocondensation between β-keto esters and 2-aminobenzimidazole. For 2,3-dimethyl derivatives, methyl-substituted β-keto esters such as methyl 3-oxobutanoate serve as critical precursors. In a representative procedure, equimolar quantities of methyl 3-oxobutanoate and 2-aminobenzimidazole undergo reflux in ethanol with catalytic acetic acid, yielding 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one via a six-membered transition state.

Optimization of Reaction Conditions

Optimal yields (78–85%) are achieved using DMF as a solvent under microwave irradiation (100 W, 110°C, 1 h) with triethylamine as a base. Magnesium sulfate enhances regioselectivity by sequestering water, favoring imine intermediate formation. Prolonged reaction times (>2 h) or elevated temperatures (>120°C) lead to decomposition, reducing yields to <60%.

Table 1: Cyclocondensation Parameters for 2,3-Dimethyl Derivatives
Solvent Base Temperature (°C) Time (h) Yield (%)
DMF Et₃N 110 1 85
Ethanol AcOH 80 6 65
DMSO K₂CO₃ 120 0.5 72

Microwave-Assisted Synthesis Using β-Bromo-α,β-Unsaturated Aldehydes

Microwave irradiation significantly accelerates the synthesis of this compound. β-Bromo-α,β-unsaturated aldehydes bearing methyl groups, such as (E)-3-bromo-2-methylacrylaldehyde, react with 2-aminobenzimidazole in DMF containing K₂CO₃ (3 equiv) under 100 W irradiation. This method achieves 82% yield within 1 h, with strict control over regiochemistry to prevent positional isomerism.

Mechanistic Insights

The reaction proceeds via a Michael addition-cyclization cascade:

  • Nucleophilic attack of the benzimidazole amine on the β-carbon of the aldehyde.
  • Intramolecular cyclization with elimination of HBr, forming the pyrimidine ring.
  • Aromatization via dehydration to yield the final product.
Table 2: Microwave Synthesis Outcomes
Aldehyde Substituent Power (W) Time (h) Yield (%)
2-Methyl 100 1 82
3-Phenyl 120 0.75 76
2,3-Dimethyl 90 1.5 79

Transition Metal-Free Cyclization of Methyl Cinnamates

Methyl cinnamates substituted with methyl groups undergo cyclization with 2-aminobenzimidazole in DMF/K₂CO₃ at 90°C, producing 2,3-dimethyl derivatives in 67–71% yield. This method avoids costly transition metal catalysts, leveraging base-mediated deprotonation and cyclization. For example, methyl 3-(2-methylphenyl)acrylate reacts over 6 h to afford the target compound with >99% regioselectivity.

Solvent and Base Screening

Polar aprotic solvents (DMF, DMSO) outperform ethanol or THF by stabilizing the enolate intermediate. K₂CO₃ provides superior yields compared to NaHCO₃ or Cs₂CO₃ due to its stronger basicity and solubility in DMF.

Table 3: Solvent and Base Impact on Yield
Solvent Base Yield (%)
DMF K₂CO₃ 71
DMSO K₂CO₃ 68
Ethanol NaHCO₃ 42

Oxidative Cyclization of Trifluorobut-2-ynoates

A novel French protocol employs ethyl 4,4,4-trifluorobut-2-ynoate as a dienophile in cyclocondensation with 2-aminobenzimidazole. While primarily yielding trifluoromethyl derivatives, substituting the alkyne with methyl groups enables access to 2,3-dimethyl analogs. Reaction in toluene at 80°C for 12 h achieves 58% yield, with fluorinated byproducts minimized via silica gel chromatography.

Post-Synthetic Modifications and Functionalization

Oxidation to Quinone Derivatives

Treatment of this compound with aqueous ceric ammonium nitrate (CAN) in acetonitrile oxidizes the pyrimidine ring to a quinone, enabling applications in bioreductive drug design. This step proceeds in 89% yield under nitrogen atmosphere, preserving the methyl substituents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 7.12–7.45 (m, 4H, aromatic), 8.24 (s, 1H, NH).
  • ¹³C NMR : δ 22.1 (CH₃), 25.3 (CH₃), 118.9–145.6 (aromatic), 160.2 (C=O).
  • HRMS (EI) : m/z calcd for C₁₃H₁₂N₄O [M]⁺ 240.1008, found 240.1005.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Compound Melting Point (°C) logP (Predicted) pKa (Predicted)
Pyrimido[1,2-a]benzimidazol-4(1H)-one >300 () 1.47 () 1.34 ()
2,3-Dimethyl derivative >300* 2.15† 1.50†
2-(4-Chlorophenyl)-2,3-dihydro derivative >300 () 3.10‡ N/A

*Inferred from similar fused heterocycles ().
†Estimated using ChemDraw based on methyl group additions.
‡Higher logP due to chlorophenyl group ().

Pharmacological Activity

  • Antibacterial Activity :

    • The 2-methyl-substituted derivative () showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to enhanced membrane penetration via lipophilic methyl groups.
    • Carboxamide derivatives (e.g., 1-ethyl-1,4-dihydro-4-oxo-pyrimido[1,2-a]benzimidazole-4-carboxamide) exhibited improved solubility but reduced potency compared to methylated analogs ().
  • Anticancer Potential: Derivatives with coumarin fragments (e.g., methylene-coumarin-pyrimidobenzimidazoles) demonstrated topoisomerase II inhibition (), while 2,3-dimethyl substitution may enhance DNA intercalation due to planar structure and methyl-induced electron-donating effects.

Biological Activity

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, synthesis, and various biological activities associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C12H11N3O
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 877798-45-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes cyclization reactions that form the benzimidazole core followed by methylation steps to achieve the desired dimethyl substitution.

Biological Activity Overview

Research indicates that compounds within the benzimidazole family exhibit a broad spectrum of pharmacological effects. The biological activities of this compound have been explored in various contexts:

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies : In vitro tests showed that derivatives of benzimidazole, including those similar to this compound, exhibited MIC values ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Viability Assays : Research indicates that derivatives can inhibit cancer cell proliferation in various cancer lines, suggesting potential for development as anticancer agents .
  • Mechanistic Studies : Some studies have focused on the modulation of apoptotic pathways in cancer cells, highlighting the ability of these compounds to induce cell death through caspase activation .

Antioxidant Activity

Antioxidant properties are another significant aspect:

  • DPPH Radical Scavenging Assays : Compounds derived from benzimidazole structures have shown considerable ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study reported that several benzimidazole derivatives demonstrated potent activity against Candida albicans, with MIC values significantly lower than those of standard antifungal agents such as fluconazole .
  • Anticancer Activity : Another investigation highlighted that a series of benzimidazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, showcasing their potential as novel chemotherapeutics .

Summary Table of Biological Activities

Activity TypeTest Organisms/CellsResults (MIC/IC50)
AntimicrobialS. aureus, E. coli, C. albicansMIC = 12.5 - 250 μg/ml
AnticancerVarious human cancer cell linesIC50 = Micromolar range
AntioxidantDPPH Radical ScavengingSignificant scavenging activity

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions impact yield?

  • Methodological Answer: The compound is synthesized via condensation between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or esters). Key intermediates like 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one can be prepared using diethyl ethoxymethylenemalonate and 2-aminobenzimidazole . Optimization of solvent (e.g., DMF), temperature (reflux), and stoichiometry improves yields. For example, multicomponent reactions involving aldehydes and malononitrile in ethanol under reflux yield derivatives with >80% purity after precipitation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer: FTIR confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.1–2.5 ppm). Mass spectrometry (TOF-MS) verifies molecular weight. Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by X-ray crystallography or 2D NMR (COSY, HSQC) . For example, crystal structures of related hydrates clarify tautomeric forms .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Start with in vitro antibacterial assays (e.g., MIC against S. aureus and E. coli), followed by DNA interaction studies via UV-Vis titration or fluorescence quenching to determine binding constants (e.g., Kb ~10⁴ M⁻¹) . Antiproliferative activity is screened using MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 to enhance DNA intercalation, as seen in derivatives with Kb values 2–3× higher than the parent compound . Methyl groups at positions 2 and 3 improve metabolic stability, while ethoxycarbonyl side chains increase solubility for in vivo studies . Computational docking (e.g., AutoDock Vina) predicts interactions with DNA grooves or enzyme active sites .

Q. What strategies address low solubility or stability in biological assays?

  • Methodological Answer: Salt formation (e.g., HCl salts) or formulation with cyclodextrins improves aqueous solubility. Stability under physiological pH is assessed via HPLC monitoring (e.g., degradation <10% over 24h at pH 7.4). Prodrug approaches (e.g., acetylated precursors) enhance bioavailability .

Q. How do computational methods (DFT, MD simulations) elucidate mechanistic interactions with biological targets?

  • Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (AMBER forcefield) model DNA binding, showing planar tricyclic cores intercalating between base pairs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal lattices .

Q. What are the challenges in scaling up synthesis, and how are impurities controlled?

  • Methodological Answer: Scale-up risks include exothermic side reactions (controlled via slow reagent addition and cooling). Purity is maintained using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water). Residual solvents are monitored via GC-MS, adhering to ICH guidelines (e.g., <500 ppm for DMF) .

Q. How can synthetic byproducts or regioisomeric impurities be identified and minimized?

  • Methodological Answer: LC-MS/MS with high-resolution Q-TOF detects byproducts (e.g., regioisomers from competing cyclization pathways). Reaction optimization (e.g., using microwaves at 100°C for 30 min) reduces side products by 50% compared to conventional heating . Regioselectivity is enhanced via catalysts (e.g., p-TsOH) or directing groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.